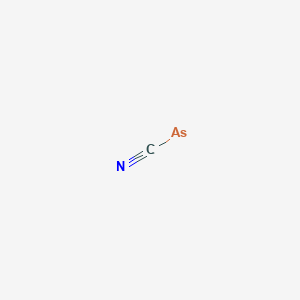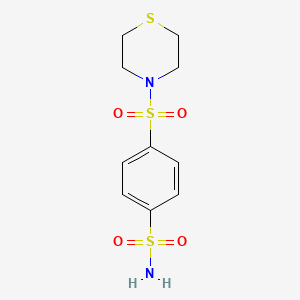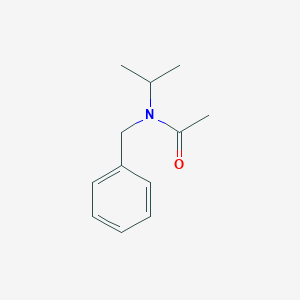
N-Benzyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-isopropylacetamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its structural features, which include a benzyl group (a phenyl ring attached to a methylene group) and an isopropyl group (a branched alkyl group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-N-isopropylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with isopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of benzylamine attacks the carbonyl carbon of isopropylacetyl chloride, resulting in the formation of N-benzyl-N-isopropylacetamide.
Another method involves the use of protecting groups for amines, such as carbamates. For instance, the t-butyloxycarbonyl (Boc) protecting group can be used to protect the amine group during the reaction, which is later removed under acidic conditions to yield the desired amide .
Industrial Production Methods
Industrial production of N-benzyl-N-isopropylacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-isopropylacetamide undergoes several types of chemical reactions, including:
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent used to reduce amides to amines.
Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination under radical conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
N-benzyl-N-isopropylacetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the isopropyl group may influence its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylacetamide: Lacks the isopropyl group, which may result in different chemical and biological properties.
N-isopropylacetamide:
N-benzyl-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its properties.
Uniqueness
N-benzyl-N-isopropylacetamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
55578-20-6 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-benzyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
Clé InChI |
DAZBCGHNESDFFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)

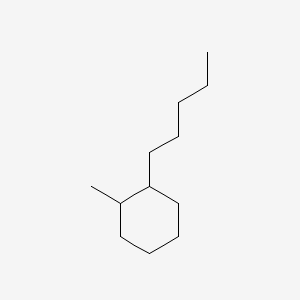
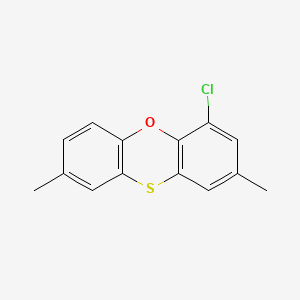


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
